(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Fluorescent Staining
The compound Hoechst 33258, which is structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile, is known for its strong binding to the minor groove of double-stranded B-DNA, especially with AT-rich sequences. It is a part of the bis-benzimidazole family of minor groove binders. Due to its ability to enter cells readily, it has been widely used as a fluorescent DNA stain since the early 1970s. Applications include chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content values using flow cytometry, and the study of plant chromosomes. Additionally, Hoechst derivatives have been utilized as radioprotectors and topoisomerase inhibitors, suggesting the compound's potential in rational drug design and as a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Therapeutic Potential
Benzothiazole, a core component of this compound, is a versatile heterocyclic scaffold with significant pharmaceutical applications. It has been observed that benzothiazole derivatives have a wide spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents. The structural simplicity of benzothiazole and its ease of synthesis offer a scope for the development of chemical libraries that could aid in new drug discovery (Kamal et al., 2015).
Role in Medicinal Chemistry
Benzothiazole derivatives, including this compound, have been identified to possess a variety of pharmacological activities. These activities range from antiviral, antimicrobial, and antiallergic to anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer. The benzothiazole scaffold is recognized as an important moiety in medicinal chemistry, with compounds containing it showing enhanced activities and less toxic effects. The versatility and the biological activities associated with benzothiazole derivatives make them a rapidly developing and interesting compound in the field of medicinal chemistry (Bhat & Belagali, 2020).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-26-18-8-6-17(7-9-18)25-12-10-24(11-13-25)15-16(14-22)21-23-19-4-2-3-5-20(19)27-21/h2-9,15H,10-13H2,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMXYHJIGCPKV-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.